molecular formula C26H31N5O7 B12481787 Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate

Cat. No.: B12481787
M. Wt: 525.6 g/mol
InChI Key: LSXVPMMPLWFASA-UHFFFAOYSA-N
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Description

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes functional groups like acetylpiperazine, morpholine, and nitrobenzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of Acetylpiperazine: This step involves the acetylation of piperazine using acetic anhydride under reflux conditions.

    Synthesis of Nitrobenzamide: This involves the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The acetylpiperazine and nitrobenzamide intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Morpholine Substitution: The final step involves the substitution of a morpholine group onto the benzamide ring using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, thiols.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving acetylpiperazine and morpholine groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The acetylpiperazine and morpholine groups may interact with enzymes or receptors, leading to modulation of their activity. The nitrobenzamide group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(4-ACETYLPIPERAZIN-1-YL)ACETATE
  • 2-(4-ACETYLPIPERAZIN-1-YL)BENZALDEHYDE
  • 2-(4-ACETYLPIPERAZIN-1-YL)ETHANETHIOAMIDE

Uniqueness

ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is unique due to the presence of both morpholine and nitrobenzamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C26H31N5O7

Molecular Weight

525.6 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C26H31N5O7/c1-3-38-26(34)19-4-6-24(29-10-8-28(9-11-29)18(2)32)22(16-19)27-25(33)21-17-20(31(35)36)5-7-23(21)30-12-14-37-15-13-30/h4-7,16-17H,3,8-15H2,1-2H3,(H,27,33)

InChI Key

LSXVPMMPLWFASA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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